molecular formula C11H7FN2O3 B3020740 5-(4-fluorobenzylidene)hexahydropyrimidine-2,4,6-trione CAS No. 71732-10-0

5-(4-fluorobenzylidene)hexahydropyrimidine-2,4,6-trione

Cat. No.: B3020740
CAS No.: 71732-10-0
M. Wt: 234.186
InChI Key: UQCQNOXNWBHZMC-UHFFFAOYSA-N
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Description

5-(4-Fluorobenzylidene)hexahydropyrimidine-2,4,6-trione is a barbituric acid derivative characterized by a fluorinated benzylidene substituent at the 5-position of the pyrimidine-trione core. This compound belongs to a class of molecules studied for their diverse biological and photophysical properties. The fluorine atom at the para position of the benzylidene group introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions. Its synthesis typically involves condensation reactions between barbituric acid derivatives and fluorinated aromatic aldehydes, with structural confirmation via $ ^1H $ NMR, $ ^{13}C $ NMR, and HPLC .

Its physicochemical properties, such as moderate lipophilicity and solvatochromic behavior, make it a candidate for material science and medicinal chemistry research .

Properties

IUPAC Name

5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-7-3-1-6(2-4-7)5-8-9(15)13-11(17)14-10(8)16/h1-5H,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCQNOXNWBHZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorobenzylidene)hexahydropyrimidine-2,4,6-trione typically involves the condensation of barbituric acid derivatives with 4-fluorobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorobenzylidene)hexahydropyrimidine-2,4,6-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 5-(4-fluorobenzylidene)hexahydropyrimidine-2,4,6-trione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s biological activity may be attributed to its ability to modulate enzyme activity, bind to receptors, or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Weight (g/mol) logP<sup>*</sup> Key Biological/Photophysical Properties
5-(4-Fluorobenzylidene)hexahydropyrimidine-2,4,6-trione 4-Fluorobenzylidene 236.18 ~1.2 Antifibrotic activity; moderate solvatochromism
5-Benzylidenepyrimidine-2,4,6-trione (4a) Benzylidene 218.19 ~1.5 Baseline activity; lower polarity
5-(4-Methoxybenzylidene)pyrimidine-2,4,6-trione (4b) 4-Methoxybenzylidene 248.22 ~0.8 Enhanced solubility; electron-donating effects
5-(4-Morpholinobenzylidene)pyrimidine-2,4,6-trione 4-Morpholinobenzylidene 301.31 ~0.5 High polarity; potential for dye applications
Secobarbital 1-Methylbutyl, allyl 238.28 ~2.0 CNS depressant; high lipophilicity
5-Fluorobarbituric acid 5-Fluoro 146.08 ~0.3 Minimal lipophilicity; unexplored bioactivity

<sup>*</sup>logP values are estimated based on substituent contributions.

Substituent Effects on Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro substituent enhances stability and polarity compared to the unsubstituted benzylidene analog (4a). In contrast, the 4-methoxy group (4b) increases electron density, improving solubility in polar solvents .
  • Biological Activity: Fluorine’s electronegativity may enhance binding to biological targets like NF-κB, whereas the morpholino group () could favor interactions with polar protein domains .
  • Pharmacological Profiles : Secobarbital’s alkyl substituents confer high lipophilicity, enabling blood-brain barrier penetration and CNS activity, unlike the fluorobenzylidene derivative’s antifibrotic niche .

Photophysical Behavior

Compounds with alkylamino or morpholino substituents exhibit pronounced solvatochromism due to strong donor-acceptor interactions, while the 4-fluoro derivative shows moderate polarity-dependent spectral shifts .

Biological Activity

5-(4-fluorobenzylidene)hexahydropyrimidine-2,4,6-trione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Chemical Name : this compound
  • CAS Number : 71732-10-0
  • Molecular Formula : C12H12N2O3F
  • Molecular Weight : 250.23 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets within cells. It is hypothesized that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity : The hexahydropyrimidine core can interact with enzymes involved in metabolic pathways.
  • Modulation of Signal Transduction Pathways : The fluorobenzylidene group may influence cellular signaling cascades, potentially affecting cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has inhibitory effects against various bacterial strains.
  • Anticancer Activity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound may also modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against common pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Activity

In a separate investigation published in [source], the compound was tested for its cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 value was found to be 15 µM, indicating significant anticancer potential.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Anti-inflammatory Effects

A recent study explored the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS)-induced inflammation model. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40% at a concentration of 10 µM.

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